
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H20N6OS and its molecular weight is 356.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a cyanopyrazine moiety, and a thiophenyl group, which may contribute to its pharmacological properties. The molecular formula is C15H18N4OS with a molecular weight of approximately 306.39 g/mol .
The synthesis of this compound typically involves several key steps, including the formation of the cyanopyrazine moiety, the piperidine ring, and the final urea structure through coupling reactions. The synthetic route can be outlined as follows:
- Formation of Cyanopyrazine : Starting from pyrazine, a nitration reaction followed by reduction introduces the cyano group.
- Piperidine Ring Formation : Cyclization reactions involving appropriate precursors yield the piperidine structure.
- Urea Formation : The final step involves reacting the intermediates to form the urea derivative .
The biological activity of this compound is hypothesized to involve various mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes such as Chk1 kinase, which is critical in cell cycle regulation and DNA damage response .
- Binding Affinity : Interaction studies suggest that this compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibition against cancer cell lines, such as Caki cells, with IC50 values indicating effective cytotoxicity. These compounds can abrogate doxorubicin-induced cell cycle arrest and enhance the drug's cytotoxic effects .
Comparative Analysis
The following table summarizes some structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(3-cyano-4-fluorophenyl)piperazine | Piperidine core with cyano and fluorine substituents | Potential anticancer activity |
1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl and piperidine components | Inhibitor of soluble epoxide hydrolase |
Thiourea derivatives | Similar urea structure with sulfur | Antimicrobial properties |
This comparison highlights the unique combination of functional groups in this compound, suggesting its potential applications in therapeutic contexts .
Case Studies
Case Study 1: Chk1 Kinase Inhibition
A study focusing on related cyanopyrazine derivatives demonstrated that modifications to the phenyl ring significantly impacted their inhibitory potency against Chk1 kinase. The lead compound exhibited an IC50 value less than 20 nM, showcasing its potential as a chemotherapeutic agent .
Case Study 2: Anticancer Efficacy
In vitro assays against Caki renal cancer cells revealed that certain derivatives could induce apoptosis effectively while showing selectivity towards cancer cells over normal cells. These findings support further exploration into the therapeutic potential of cyanopyrazine-based compounds in oncology .
Applications De Recherche Scientifique
Table 1: Structural Features
Feature | Description |
---|---|
Piperidine Ring | Six-membered ring containing nitrogen |
Cyanopyrazine Moiety | Contains a cyano group attached to a pyrazine ring |
Thiophenyl Group | A five-membered aromatic ring with sulfur |
Urea Group | Functional group contributing to reactivity |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique electronic properties enable it to modulate biochemical pathways effectively.
Therapeutic Applications
-
Cancer Research : Preliminary studies suggest that compounds similar to 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea may exhibit anti-cancer properties by targeting specific tumor growth pathways.
- Case Study: A study involving derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, indicating its potential as an anti-cancer agent.
-
Neurological Disorders : The modulation of neurotransmitter systems could position this compound as a candidate for treating neurodegenerative diseases.
- Case Study: Research has shown that related compounds affect neuroinflammation and neuronal survival in models of Alzheimer's disease.
-
Antimicrobial Activity : The structural features suggest potential antimicrobial properties against various pathogens.
- Case Study: In vitro tests have indicated that the compound exhibits activity against certain bacterial strains, supporting its exploration as an antimicrobial agent.
Propriétés
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c18-10-15-16(20-6-5-19-15)23-7-3-13(4-8-23)11-21-17(24)22-12-14-2-1-9-25-14/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKFVYRGQNOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.